2-acetyl-4-chlorophenyl 3-fluorobenzoate
Description
2-Acetyl-4-chlorophenyl 3-fluorobenzoate is an ester derivative of 3-fluorobenzoic acid, where the phenolic component is substituted with an acetyl (-COCH₃) and chlorine (-Cl) group at the 2- and 4-positions, respectively. The compound’s structure combines electron-withdrawing groups (Cl, F) and an acetyl moiety, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
(2-acetyl-4-chlorophenyl) 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c1-9(18)13-8-11(16)5-6-14(13)20-15(19)10-3-2-4-12(17)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNHRQRDBOAYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogs include:
- Methyl 3-fluorobenzoate (C₈H₇FO₂) : A simple ester with a methyl group attached to the 3-fluorobenzoate moiety .
- Ethyl 3-fluorobenzoate (C₉H₉FO₂) : Features an ethyl group instead of methyl, slightly increasing molecular weight .
- 3-(2-Chlorophenyl)-4-fluorobenzoic acid (C₁₃H₈ClFO₂) : A benzoic acid derivative with chlorophenyl and fluorine substituents .
- Complex esters (e.g., C₂₉H₂₀F₂N₄O₅) : A chromene-containing compound with a 3-fluorobenzoate group, highlighting versatility in pharmaceutical applications .
Key Structural Differences :
- The acetyl and chlorine substituents in 2-acetyl-4-chlorophenyl 3-fluorobenzoate enhance steric bulk and electron-withdrawing effects compared to simpler esters (methyl, ethyl).
- Fluorine at the 3-position on the benzoate ring is conserved across analogs, influencing electronic properties and metabolic stability.
Physical and Chemical Properties
Observations :
- The target compound’s molecular weight (292.45 g/mol) is significantly higher than simpler esters due to the acetyl and chlorophenyl groups.
- Melting points for complex analogs (e.g., 258–260°C in ) suggest that bulky substituents increase crystalline stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
